molecular formula C13H15N3O B14375014 2,6-Dimethyl-3-(4-methylanilino)pyrimidin-4(3H)-one CAS No. 89544-95-6

2,6-Dimethyl-3-(4-methylanilino)pyrimidin-4(3H)-one

Cat. No.: B14375014
CAS No.: 89544-95-6
M. Wt: 229.28 g/mol
InChI Key: KLIOTYZVALNOSY-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-(4-methylanilino)pyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its pyrimidine ring, which is substituted with two methyl groups at positions 2 and 6, and a 4-methylanilino group at position 3. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-(4-methylanilino)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylpyrimidin-4(3H)-one with 4-methylaniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-(4-methylanilino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized pyrimidine derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

2,6-Dimethyl-3-(4-methylanilino)pyrimidin-4(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-(4-methylanilino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,6-Dimethyl-3-(4-methylanilino)pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    2,6-Dimethylpyrimidin-4(3H)-one: Lacks the anilino group, resulting in different chemical and biological properties.

    3-(4-Methylanilino)pyrimidin-4(3H)-one: Lacks the methyl groups at positions 2 and 6, affecting its reactivity and interactions.

    2,6-Dimethyl-3-anilinopyrimidin-4(3H)-one: Similar structure but with an unsubstituted anilino group, leading to variations in its properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

CAS No.

89544-95-6

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2,6-dimethyl-3-(4-methylanilino)pyrimidin-4-one

InChI

InChI=1S/C13H15N3O/c1-9-4-6-12(7-5-9)15-16-11(3)14-10(2)8-13(16)17/h4-8,15H,1-3H3

InChI Key

KLIOTYZVALNOSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NN2C(=NC(=CC2=O)C)C

Origin of Product

United States

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